![molecular formula C26H29N7O3 B2400625 (4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone CAS No. 920185-37-1](/img/structure/B2400625.png)

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

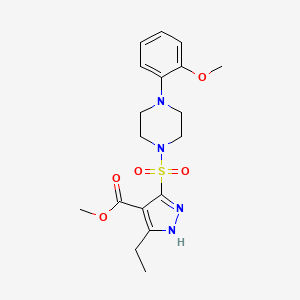

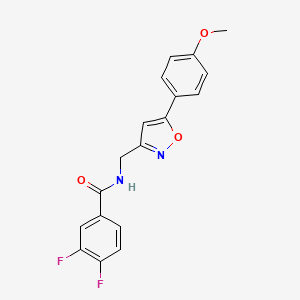

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C26H29N7O3 and its molecular weight is 487.564. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Synthesis of Triazole Derivatives : Novel 1,2,4-triazole derivatives have been synthesized, showcasing methodologies that could be applicable to the target compound. These methods involve reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential antimicrobial activities (Bektaş et al., 2007).

Biological Activities

- Antimicrobial Activities : Some synthesized compounds, particularly those with triazole and pyrimidine frameworks, exhibit good to moderate activities against various microorganisms. This suggests a potential research avenue for the target compound in exploring antimicrobial properties (Bektaş et al., 2007).

- Anticonvulsant Potential : Compounds with structural similarities to the target molecule have been investigated as anticonvulsant drug candidates, indicating a potential area of application in neurological research (Severina et al., 2021).

Pharmacological Applications

- Imaging of Cerebral Receptors : The synthesis and preclinical evaluation of triazolo and pyrimidine derivatives for mapping cerebral receptors, such as adenosine A2A receptors with PET imaging, highlight the potential for the target compound in neurological diagnostics and research (Zhou et al., 2014).

Methodological Insights

- HPLC Determination : The development and validation of HPLC methods for determining related substances in novel compounds offer valuable methodological insights. This is crucial for the quality control and pharmacological study of new drug candidates, including those within the triazolo[4,5-d]pyrimidin class (Severina et al., 2021).

Mécanisme D'action

Target of Action

Similar compounds with a triazolo[4,5-d]pyrimidine core have been reported to inhibit various enzymes and receptors . For instance, some derivatives have been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . Another study reported that certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives potently inhibited USP28, a deubiquitinating enzyme .

Mode of Action

Similar compounds have been found to interact with their targets by binding to the active site, thereby inhibiting the target’s function . For instance, certain [1,2,3]triazolo[4,5-d]pyrimidine derivatives were found to bind to USP28, inhibiting its function .

Biochemical Pathways

Based on the reported targets of similar compounds, it can be inferred that the compound may affect pathways related to cell cycle regulation and protein degradation .

Pharmacokinetics

In silico admet studies of similar compounds have suggested suitable pharmacokinetic properties .

Result of Action

Similar compounds have been reported to inhibit cell proliferation and induce apoptosis .

Analyse Biochimique

Biochemical Properties

The compound interacts with various enzymes and proteins, notably CDK2, a cyclin-dependent kinase . It has been synthesized as a potential inhibitor of CDK2, a key component in cell proliferation . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Cellular Effects

(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone has shown significant effects on various types of cells. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . The compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .

Molecular Mechanism

The compound exerts its effects at the molecular level through several mechanisms. It binds to the active site of CDK2, inhibiting its activity and thus affecting cell cycle progression . This binding interaction involves essential hydrogen bonding with Leu83 in the CDK2 active site .

Propriétés

IUPAC Name |

[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(4-propan-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N7O3/c1-4-35-21-11-7-20(8-12-21)33-25-23(29-30-33)24(27-17-28-25)31-13-15-32(16-14-31)26(34)19-5-9-22(10-6-19)36-18(2)3/h5-12,17-18H,4,13-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOVJDWBBSNVJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)OC(C)C)N=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)benzoic acid](/img/structure/B2400546.png)

![N-benzyl-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2400560.png)

![Ethyl 4-(3-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureido)benzoate](/img/structure/B2400561.png)

![Methyl 4-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2400562.png)

![methyl 2-amino-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carboxylate](/img/structure/B2400563.png)

![N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-(trifluoromethyl)benzamide](/img/structure/B2400564.png)